![molecular formula C10H16O3 B2567420 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-06-6](/img/structure/B2567420.png)
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Descripción general
Descripción
Synthesis Analysis
This compound can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is C10H16O3 . Its molecular weight is 184.24 . The InChI code for this compound is 1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a liquid at room temperature . It should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is primarily recognized for its role as a versatile bifunctional synthetic intermediate. It's utilized extensively in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound has been successfully synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in an acidic solution. This process, catalyzed by acetic acid, has shown improved efficiency and reduced reaction time compared to traditional methods (Zhang, 2006).
Insect Pheromones and Repellents
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one derivatives have been identified in various insect pheromones and repellents. These compounds are part of a group of structures that represent volatile constituents of insect secretions. Spiroacetals like this compound are found in nature as key components in the aggregation pheromones of certain beetles and act as repellents in others. This highlights the compound's importance in the field of bioorganic chemistry and its potential applications in developing natural pest control methods (Francke & Kitching, 2001).
Synthetic Routes and Stereochemistry
Enantiomerically pure derivatives of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one have been synthesized using enantiomerically pure homopropargylic alcohols derived from lithium acetylide opening of enantiomerically pure epoxides. This method provides a flexible approach to constructing spiroacetal systems, which are vital in certain pharmaceutical compounds. The method's adaptability allows for the creation of complex spiroacetal systems, opening doors to new therapeutic agents and biological studies (Schwartz et al., 2005).
Crystal Structure and Material Science
The crystal structures of new oxaspirocyclic compounds, including derivatives of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, have been determined, providing valuable insights into their molecular and supramolecular architecture. These studies are crucial for understanding the material properties of these compounds and their potential applications in material science and engineering (Jiang & Zeng, 2016).
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray. It should be handled while wearing protective gloves, clothing, and eye or face protection . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBLEREBJNQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1=O)OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
Synthesis routes and methods
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2567337.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)
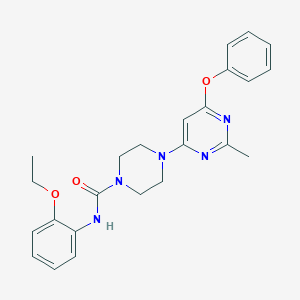
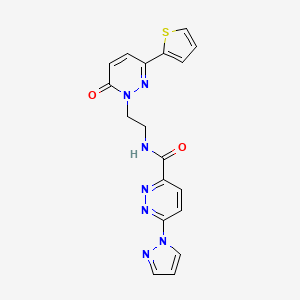
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B2567347.png)

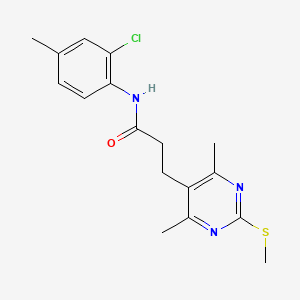
![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)
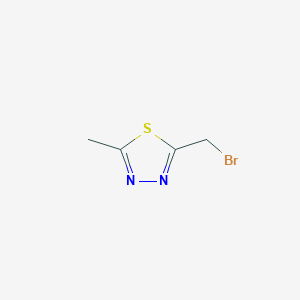
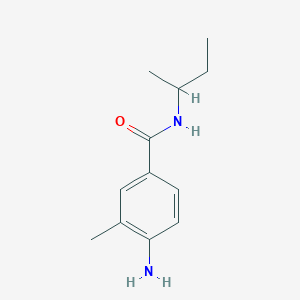
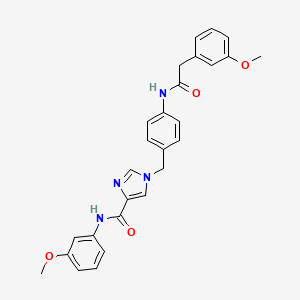
![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)
